![molecular formula C15H11BrN2O2S B2815076 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide CAS No. 2034486-57-0](/img/structure/B2815076.png)
5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide
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Overview
Description
The compound “5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a bromine atom, a thiophene ring, a furan ring, and a nicotinamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, solubility, and reactivity. For a related compound, 5-(thiophen-3-yl)furan-2-carbaldehyde, the melting point is reported to be between 57 - 59 degrees Celsius .Scientific Research Applications
Antiprotozoal Activity
Research has demonstrated the synthesis and evaluation of compounds related to 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide for their antiprotozoal activities. For instance, derivatives have been synthesized and tested in vitro for activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, showing promising IC50 values indicating potent antiprotozoal effects. Some of these compounds also exhibited curative effects in an in vivo mouse model for T. b. rhodesiense, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2003).
Antimicrobial Activity
Another area of application is in the synthesis and evaluation of compounds for their antimicrobial properties. A study involving the synthesis of derivatives, including 1H-indole-2,3-dione derivatives based on the 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide framework, showed high antibacterial activity of the obtained derivatives, suggesting their potential for development into new antimicrobial drugs (Mageed et al., 2021).
Synthetic Applications
The compound and its analogs have been used as key intermediates in synthetic chemistry for the preparation of various biologically active molecules. For example, the synthesis of deuterium-labeled analogs for pharmacokinetic studies highlights the compound's utility in drug development and research (Ismail & Boykin, 2004). Furthermore, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives and their evaluation for affinities to 5-HT3 and dopamine D2 receptors suggest applications in the development of new therapeutic agents for neurological disorders (Hirokawa et al., 1998).
Inhibitory Activity Against Cytochrome P-450 2A6
Research on the selective inhibition of human cytochrome P-450 2A6 by synthesized analogs demonstrates the compound's relevance in studying drug metabolism and potential drug-drug interactions. This work involves exploring the structure-activity relationship to identify potent inhibitors, which is crucial for the design of drugs with reduced metabolic liabilities (Denton et al., 2005).
Fungicidal Activity
Lastly, the design, synthesis, and evaluation of N-(thiophen-2-yl) nicotinamide derivatives for their fungicidal activities against cucumber downy mildew demonstrate the agricultural applications of these compounds. Some derivatives showed higher activity than commercial fungicides, indicating their potential as new fungicide candidates (Wu et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with indole and thiophene scaffolds have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to influence a variety of biological pathways .
Result of Action
Based on the broad-spectrum biological activities of similar compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(20-13)10-3-4-21-9-10/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWQLHNMYUQXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide |
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